2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid, commonly referred to as Ethoxycetirizine Dihydrochloride, is a chemical compound classified under H1-antihistamines. It serves as an impurity reference material associated with cetirizine, a widely used antihistamine for allergic conditions. The compound is recognized for its therapeutic potential in treating allergic reactions and is categorized within the broader class of respiratory drugs .
The synthesis of Ethoxycetirizine Dihydrochloride involves several steps that typically include the reaction of piperazine derivatives with chlorophenyl compounds and ethoxy acetic acid. A notable method described in patent literature outlines a multi-step synthesis starting from 4-chlorophenyl compounds, which are reacted with piperazine and subsequently modified to introduce ethoxy groups and acetic acid functionalities .
The synthesis process may involve:
The precise conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.
Ethoxycetirizine Dihydrochloride primarily participates in reactions typical of antihistamines, such as:
These reactions are essential for understanding its reactivity in biological systems and potential interactions with other compounds.
The reactivity profile can be assessed using techniques such as:
The mechanism of action of Ethoxycetirizine Dihydrochloride involves antagonism at H1 histamine receptors, which inhibits the physiological effects of histamine such as vasodilation and increased vascular permeability. This action effectively alleviates symptoms associated with allergic responses, including itching and inflammation.
Upon administration, the compound binds to H1 receptors in target tissues, blocking histamine's action and providing relief from allergy symptoms. Its pharmacokinetics may vary based on formulation and individual metabolism .
Relevant analyses such as thermal gravimetric analysis (TGA) can provide insights into thermal stability.
Ethoxycetirizine Dihydrochloride is primarily used in scientific research related to:
This compound plays a crucial role in ensuring the quality and efficacy of antihistamine medications through rigorous testing and validation processes .
The core compound is systematically named as 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid, reflecting its full structural hierarchy. This name defines the acetic acid backbone linked via a triethylene glycol-like chain (ethoxyethoxy) to a piperazine ring, which is N-substituted with a benzhydryl group bearing 4-chloro and phenyl substituents. The numbering prioritizes the acetic acid moiety as the principal chain, with the piperazinyl-ethoxy-ethoxy extension treated as substituents.
Alternative nomenclature includes functional replacement names like 2-{2-[2-(4-{(4-chlorophenyl)[phenyl]methyl}piperazin-1-yl)ethoxy]ethoxy}acetic acid, emphasizing the benzhydryl attachment point. The compound is frequently referenced in pharmacological contexts as Ethoxycetirizine, highlighting its structural relationship to cetirizine (a histamine H₁ antagonist) with an additional ethoxy spacer [3] [5]. Regulatory documents, such as the European Patent EP1628964A1, use condensed formats (e.g., 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid derivatives) for brevity [3].
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Systematic Name | 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid |
Variant Name | 2-{2-[2-(4-{(4-chlorophenyl)[phenyl]methyl}piperazin-1-yl)ethoxy]ethoxy}acetic acid |
Pharmacological Short Name | Ethoxycetirizine |
Salt Form Designation | Ethoxycetirizine dihydrochloride (CAS: 83881-56-5) [5] |
The free acid form has the molecular formula C₂₃H₂₉ClN₂O₄, calculated as:
Common salt forms significantly alter the molecular weight:
Table 2: Molecular Weight Variants
Form | Molecular Formula | Molecular Weight (g/mol) | Source/Context |
---|---|---|---|
Free Acid | C₂₃H₂₉ClN₂O₄ | 408.94 | [2] [5] |
Dihydrochloride Salt | C₂₃H₂₉ClN₂O₄·2HCl | 505.86 | Commercial standard (MM0380.05) [5] |
tert-Butyl Ester | C₂₇H₃₇ClN₂O₄ | 483.99* | Synthetic intermediate [8] |
3-Chloro Isomer (Free) | C₂₁H₂₅ClN₂O₃ | 388.89 | Structural analog [10] |
*Calculated from C₂₃H₂₉ClN₂O₄ + C₄H₈ (ester group adjustment) |
The benzhydryl carbon (C(4-chlorophenyl)(phenyl)) constitutes a chiral center, generating two enantiomers. The compound is typically synthesized and utilized as a racemic mixture [(RS)-form], where both (R)- and (S)-enantiomers are present in equal proportions. This is evident in commercial standards like "(RS)-2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic Acid Dihydrochloride" [5].
Enantiopure synthesis is feasible but challenging:
No significant stereoselectivity is reported in the synthesis of the piperazine or ethoxy chains, implying chirality arises solely from the benzhydryl group.
While explicit X-ray crystallographic data for 2-(2-(2-(4-((4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid is unavailable in the provided sources, insights are derived from:
Table 3: Experimental Characterization Techniques for Related Compounds
Technique | Application Example | Key Findings |
---|---|---|
X-ray Powder Diffraction (XRPD) | Cetirizine HCl monohydrate crystal structure [3] | Confirmed monohydrate form; piperazine ring in chair conformation. |
Differential Scanning Calorimetry (DSC) | Melting point determination for analogs [3] | Sharp endotherm at 192–195°C indicates crystalline purity. |
Elemental Analysis | Verification of salt stoichiometry [5] | C, H, N, Cl percentages consistent with dihydrochloride form. |
NMR Spectroscopy | Conformational analysis in solution [3] | Distinguished benzhydryl methine proton; confirmed linker chain mobility. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7